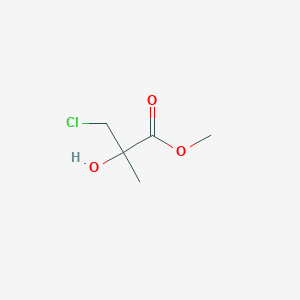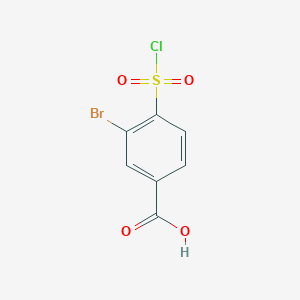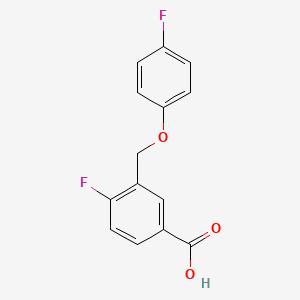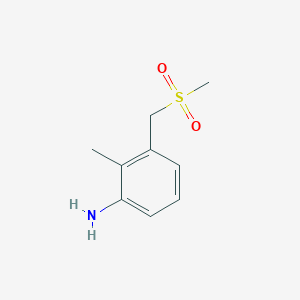![molecular formula C8H13N3O2S2 B1443137 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine CAS No. 1258826-79-7](/img/structure/B1443137.png)
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine
Overview
Description
“1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and have gained considerable attention due to their broad applications in different fields .
Scientific Research Applications
Anticancer Properties
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine has been found to exhibit significant anticancer properties. In a study by Turov (2020), compounds with a piperazine substituent showed effective in vitro anticancer activity against various cancer cell lines, including lung, kidney, and breast cancers, as well as leukemia and melanoma (Turov, 2020).
Antibacterial Activities
This compound also demonstrates promising antibacterial properties. Wu Qi (2014) synthesized derivatives of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine and found them to exhibit antibacterial activities against various pathogens, suggesting potential applications in addressing bacterial infections (Wu Qi, 2014).
Antiproliferative Activity
Another significant application is in antiproliferative activity. Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and found them effective in inhibiting the proliferation of human cancer cell lines (Mallesha et al., 2012).
Anti-Inflammatory Activity
Research by Ahmed et al. (2017) on novel compounds synthesized with a piperazine moiety showed significant in vitro and in vivo anti-inflammatory activity, indicating potential therapeutic uses in inflammatory conditions (Ahmed et al., 2017).
Antiviral and Antifungal Properties
Some derivatives of this compound have shown potential antiviral and antifungal activities. For instance, research by Xia (2015) on novel 1,3,4-thiadiazole amide compounds containing piperazine indicated inhibitory effects on certain pathogens, suggesting its utility in treating viral and fungal infections (Xia, 2015).
Anticonvulsant Activity
Harish et al. (2014) explored the anticonvulsant activity of 1,3,4-thiadiazole derivatives, revealing potential therapeutic applications in epilepsy and related disorders (Harish et al., 2014).
Antimicrobial Activity
The compound has also shown efficacy in antimicrobial activities. Patel et al. (2016) synthesized thiazolidinones containing N-Methyl Piperazine and found them effective against certain bacterial strains, highlighting its potential in combating microbial infections (Patel et al., 2016).
properties
IUPAC Name |
2-methyl-4-piperazin-1-ylsulfonyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c1-7-10-8(6-14-7)15(12,13)11-4-2-9-3-5-11/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFOQYOBYZBWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)
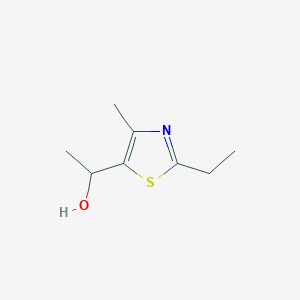

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)
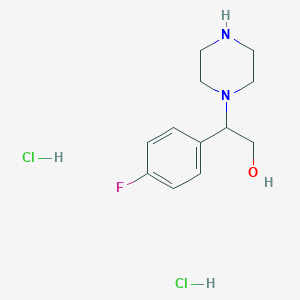
![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)

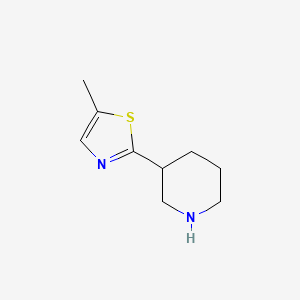
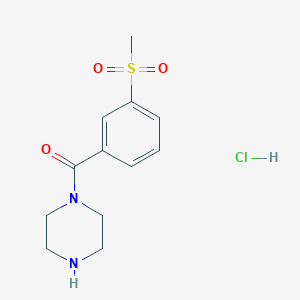
![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)
